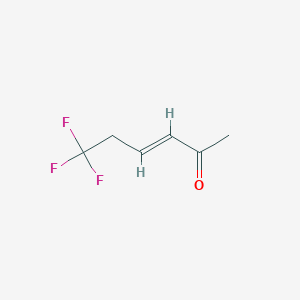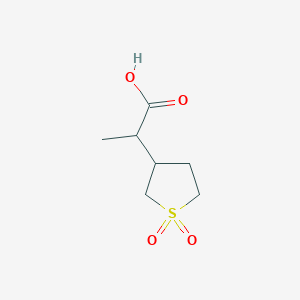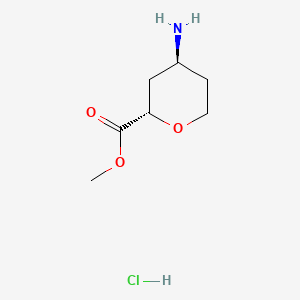![molecular formula C10H12ClNO3 B13607442 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol is a chemical compound that features a benzodioxole ring substituted with a chlorine atom and an amino alcohol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol typically involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring. This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary amines.
Substitution: Formation of azides or thiol-substituted products.
Applications De Recherche Scientifique
3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propanoic acid
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
- ®-3-Benzo[1,3]dioxol-5-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
Uniqueness
3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the benzodioxole ring and the presence of an amino alcohol side chain.
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
3-amino-3-(7-chloro-1,3-benzodioxol-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H12ClNO3/c11-7-3-6(8(12)1-2-13)4-9-10(7)15-5-14-9/h3-4,8,13H,1-2,5,12H2 |
Clé InChI |
XXZJGQAZOUFLCR-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=CC(=C2)C(CCO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



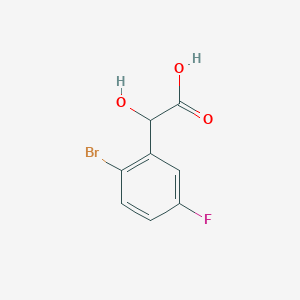
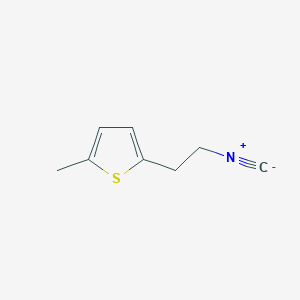
![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
